2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Catalog No.
S12182000
CAS No.
M.F
C12H9F3N2O3
M. Wt
286.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)...

Product Name

2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

InChI

InChI=1S/C12H9F3N2O3/c1-20-11(19)9(6-16)10(18)17-8-4-2-3-7(5-8)12(13,14)15/h2-5,19H,1H3,(H,17,18)

InChI Key

MQBJHMVMTPBZQO-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O

2-Cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound with the molecular formula C12H9F3N2O2C_{12}H_{9}F_{3}N_{2}O_{2} and a molecular weight of approximately 270.21 g/mol. It features a cyano group (CN-C\equiv N), a hydroxy group (OH-OH), and a methoxy group (OCH3-OCH_{3}) attached to a prop-2-enamide backbone, which contributes to its unique chemical properties. The trifluoromethyl group (CF3-CF_{3}) enhances its lipophilicity and biological activity, making it an interesting compound for various applications in medicinal chemistry and pharmacology.

The chemical reactivity of 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Condensation Reactions: The hydroxy group can participate in condensation reactions with aldehydes or ketones to form ethers or esters.

This compound exhibits notable biological activities, including:

  • Antitumor Activity: Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis.
  • Anti-inflammatory Properties: The presence of the trifluoromethyl group may enhance the anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

Several synthesis methods have been explored for producing 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide:

  • Condensation Reaction: A common method involves the condensation of 3-(trifluoromethyl)aniline with cyanoacetic acid followed by hydrolysis and methoxylation.
  • Multi-step Synthesis: This method may include several steps involving protection-deprotection strategies to selectively introduce functional groups without affecting others.
  • Reflux Methodology: Utilizing reflux conditions in organic solvents can facilitate the reaction between starting materials to yield the desired product efficiently.

2-Cyano-3-hydroxy...62004-05-1Anti-inflammatory, antitumor potentialDrug developmentLeflunomide163451-81-8ImmunomodulatoryAutoimmune disordersTeriflunomide163451-81-8Active metabolite of LeflunomideMultiple sclerosisBicalutamide90357-06-5Anti-androgenProstate cancer

This comparison highlights the unique aspects of 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide within a broader context of similar compounds, emphasizing its potential as a therapeutic agent.

Interaction studies involving 2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide focus on its binding affinity to various biological targets. Molecular docking studies suggest that it may interact effectively with specific receptors or enzymes, providing insights into its mechanism of action and potential therapeutic uses.

Similar compounds include:

  • Leflunomide (CAS Number: 163451-81-8): Used primarily as an immunomodulatory drug; shares structural similarities but differs in functional groups and biological activity.
  • Teriflunomide (CAS Number: 163451-81-8): An active metabolite of Leflunomide; exhibits similar anti-inflammatory properties but has a different pharmacological profile.
  • Bicalutamide (CAS Number: 90357-06-5): An anti-androgen used in prostate cancer treatment; structurally distinct but shares some pharmacological applications.

Comparison Table

Compound NameCAS NumberKey Features

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, reflecting its stereochemistry and functional groups. Breaking down the nomenclature:

  • 2-Cyano: A nitrile group at position 2 of the propenamide backbone.
  • 3-Hydroxy-3-methoxy: Adjacent hydroxyl and methoxy groups at position 3, creating a geminal diol ether configuration.
  • N-[3-(Trifluoromethyl)phenyl]: The amide nitrogen is bonded to a phenyl ring substituted with a trifluoromethyl group at the meta position.

The E stereodescriptor indicates the trans configuration of the double bond between C2 and C3, critical for its conformational stability. The molecular formula C₁₂H₉F₃N₂O₃ and a molar mass of 300.21 g/mol are derived from high-resolution mass spectrometry.

Structural Taxonomy Within Enamide Derivatives

This compound belongs to the α,β-unsaturated enamide family, distinguished by the conjugated double bond between the amide carbonyl and the cyano group (Figure 1). Key structural comparisons include:

Feature2-Cyano-3-Hydroxy-3-Methoxy DerivativeSimple Enamide (e.g., N-[3-(Trifluoromethyl)Phenyl]Prop-2-Enamide)
BackbonePropenamide with cyano and diol etherProp-2-enamide
Substituents-CF₃, -CN, -OH, -OCH₃-CF₃
ConjugationExtended π-systemIsolated double bond
Hydrogen Bond Capacity3 donors (OH, NH, OCH₃)1 donor (NH)

The geminal diol ether and cyano groups enhance dipole interactions, making this derivative more polar (calculated LogP = 1.82) than simpler enamides like N-[3-(trifluoromethyl)phenyl]prop-2-enamide (LogP = 2.15).

Historical Development in Fluorinated Organic Compound Research

The incorporation of trifluoromethyl (-CF₃) groups into organic frameworks dates to the mid-20th century, driven by their electron-withdrawing effects and metabolic stability. This compound’s development parallels advances in fluorinated anti-inflammatory agents, such as teriflunomide, which share the -CF₃ motif. The strategic placement of -CF₃ at the phenyl ring’s meta position optimizes steric bulk and electronic effects, a design principle validated in kinase inhibitors and COX-2 modulators.

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

286.05652664 g/mol

Monoisotopic Mass

286.05652664 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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